

Fluorizoline: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: Fluorizoline

Cat. No.: B607481

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Abstract

Fluorizoline is a synthetic diaryl trifluorothiazoline compound that has emerged as a potent inducer of apoptosis in various cancer cell lines, acting independently of the p53 tumor suppressor protein. It exerts its cytotoxic effects by directly binding to prohibitins (PHB1 and PHB2), mitochondrial chaperone proteins, leading to the upregulation of pro-apoptotic BCL-2 family members NOXA and BIM. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the experimental methodologies used to characterize its biological activity and mechanism of action.

Chemical Structure and Properties

Fluorizoline is chemically known as 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole. Its structure is characterized by a central trifluoromethylated dihydrothiazoline ring substituted with two 4-chlorophenyl groups.

Property	Value	Reference
IUPAC Name	4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole	
Molecular Formula	C ₁₆ H ₁₀ Cl ₂ F ₃ NS	[1]
Molecular Weight	390.2 g/mol	[1]
CAS Number	1362243-70-6	[1]
Appearance	White to beige powder	
Solubility	Soluble in DMSO	

Synthesis of Fluorizoline

While many publications refer to its synthesis as "previously described," a detailed public protocol is not readily available. The synthesis of similar diaryl trifluorothiazoline compounds generally involves a multi-step process. A plausible synthetic route, based on related compounds, is outlined below. This is a representative synthesis and may require optimization.

Experimental Protocol: Synthesis of **Fluorizoline**

Step 1: Synthesis of 2,2,2-trifluoro-1-(4-chlorophenyl)ethan-1-one.

- To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride catalyst) at a controlled temperature.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of the corresponding thioketone.

- The trifluoromethyl ketone from Step 1 is treated with a thionating agent, such as Lawesson's reagent, in a suitable solvent like toluene.
- The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
- The solvent is evaporated, and the crude thioketone is purified.

Step 3: Cyclocondensation to form the dihydrothiazoline ring.

- The thioketone is reacted with 2-amino-1-(4-chlorophenyl)ethan-1-ol in the presence of a dehydrating agent or via azeotropic removal of water.
- This cyclocondensation reaction forms the dihydrothiazoline ring.
- The final product, **Fluorizoline**, is purified by recrystallization or column chromatography.

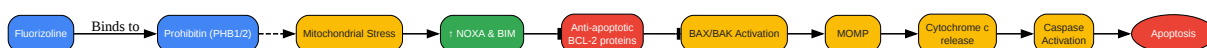
Characterization: The structure of the synthesized **Fluorizoline** should be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathways

Fluorizoline's primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[2][3] This interaction disrupts the normal function of prohibitins, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.

Prohibitin Binding and Induction of Apoptosis

Fluorizoline's binding to PHB1 and PHB2 is a critical initiating event. This leads to the upregulation of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM, in turn, neutralize anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

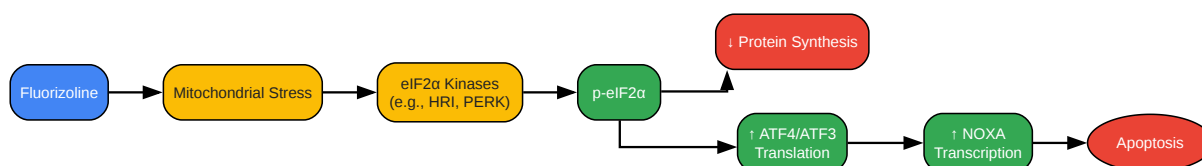


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Fluorizoline's primary apoptotic signaling pathway.

Involvement of the Integrated Stress Response

Recent studies have shown that **Fluorizoline** also activates the Integrated Stress Response (ISR). This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α), leading to a global decrease in protein synthesis and the preferential translation of stress-related transcription factors like ATF4 and ATF3. These transcription factors can contribute to the upregulation of NOXA.



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Fluorizoline-induced Integrated Stress Response pathway.

Quantitative Biological Data

The pro-apoptotic activity of **Fluorizoline** has been quantified in various cancer cell lines, particularly in chronic lymphocytic leukemia (CLL).

Cell Type	Assay	Parameter	Value (µM)	Time Point (hours)	Reference
Primary CLL cells	Cell Viability	EC ₅₀	8.1 ± 0.6	24	
Primary CLL cells	Cell Viability	EC ₅₀	5.5 ± 0.6	48	
MEC-1 (CLL cell line)	Cytotoxicity	IC ₅₀	7.5	24, 48, 72	
JVM-3 (CLL cell line)	Cytotoxicity	IC ₅₀	1.5	24, 48, 72	
Normal B cells	Cell Viability	EC ₅₀	10.9 ± 0.8	24	
Normal T cells	Cell Viability	EC ₅₀	19.1 ± 2.2	24	

Experimental Protocols

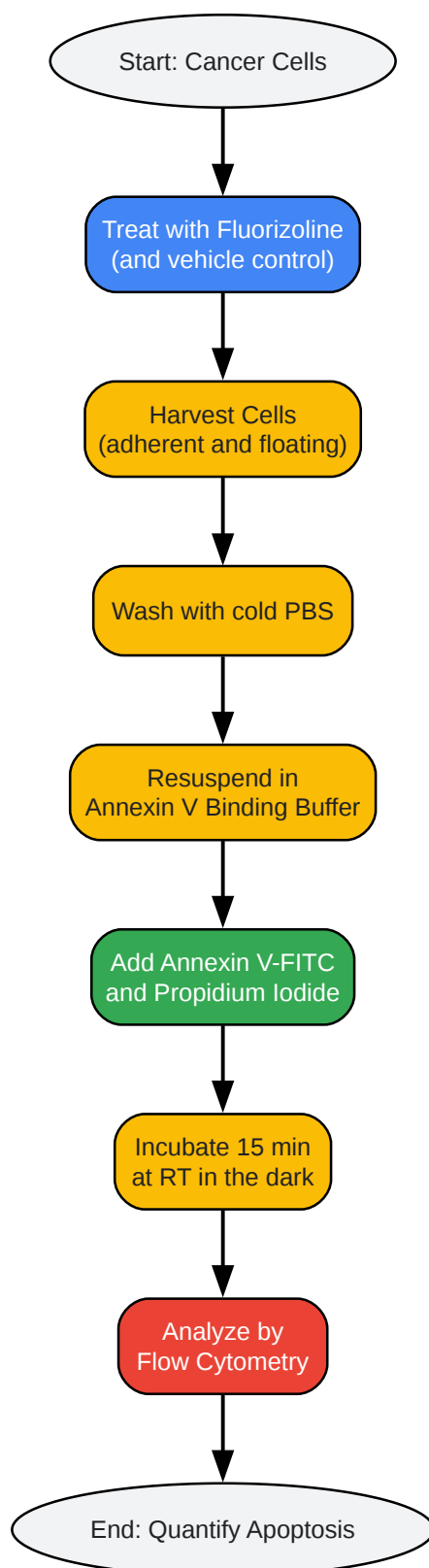
Cell Culture and Treatment

- **Cell Lines:** Human cancer cell lines (e.g., HeLa, Jurkat, CLL cell lines MEC-1, JVM-3) and primary CLL cells from patients.
- **Culture Medium:** RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Culture Conditions:** Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Fluorizoline Preparation:** A stock solution of **Fluorizoline** is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Preparation: After treatment with **Fluorizoline** for the desired time, both adherent and floating cells are collected.
- Staining: Cells are washed with cold phosphate-buffered saline (PBS) and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and propidium iodide (PI) are added to the cell suspension.
- Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
- Analysis: The stained cells are analyzed by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



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Workflow for Annexin V/Propidium Iodide apoptosis assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

- **Cell Lysis:** After treatment, cells are washed with cold PBS and lysed in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NOXA, BIM, cleaved caspase-3, PARP, β -actin as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Fluorizoline represents a promising class of anti-cancer compounds with a distinct mechanism of action. Its ability to induce apoptosis in a p53-independent manner by targeting prohibitins makes it a valuable tool for cancer research and a potential lead for the development of novel therapeutics, particularly for malignancies like chronic lymphocytic leukemia. This technical guide provides a foundational understanding of its chemical properties, synthesis, and the experimental methodologies crucial for its continued investigation.

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